molecular formula C19H15FOS B2365163 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone CAS No. 477334-39-7

3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Cat. No.: B2365163
CAS No.: 477334-39-7
M. Wt: 310.39
InChI Key: ICOQFWCWVBDSBW-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is an organic compound with the molecular formula C19H15FOS. It is characterized by the presence of a fluorophenyl group, a naphthyl group, and a sulfanyl group attached to a propanone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-fluorothiophenol with 2-naphthylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Fluorophenyl)thio]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Uniqueness

3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is unique due to the presence of the fluorophenyl and naphthyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-naphthalen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FOS/c20-17-7-9-18(10-8-17)22-12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOQFWCWVBDSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-39-7
Record name 3-((4-FLUOROPHENYL)THIO)-1-(2-NAPHTHYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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